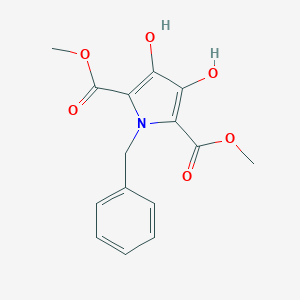

Tert-butyl 4-sulfamoylphenethylcarbamate

Overview

Description

Tert-butyl 4-sulfamoylphenethylcarbamate is a chemical compound that falls within the broader category of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). While the specific compound tert-butyl 4-sulfamoylphenethylcarbamate is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the analysis of tert-butyl 4-sulfamoylphenethylcarbamate.

Synthesis Analysis

The synthesis of related tert-butyl carbamates involves various strategies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis approach for tert-butyl carbamates is the aziridine opening followed by optical resolution, as demonstrated in the practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate . Additionally, asymmetric Mannich reactions have been employed to synthesize chiral tert-butyl carbamates, which are valuable in the creation of chiral amino carbonyl compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be complex, with interactions between different functional groups affecting the overall conformation. For example, in the case of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, bond lengths and angles indicate a strong interaction between the sulfonyl group and the thiadiazole ring, resulting in a distorted arrangement around the sulfur atom .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical transformations, making them versatile building blocks in organic synthesis. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Furthermore, tert-butyl carbamates can be used as intermediates in the synthesis of biologically active compounds, as demonstrated by the synthesis of an important intermediate for omisertinib . N-tert-butanesulfinyl imines, which are related to tert-butyl carbamates, serve as intermediates for the asymmetric synthesis of amines and can be activated for the addition of various nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, the heat capacities and thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate have been studied using differential scanning calorimetry (DSC) and thermogravimetry (TG), revealing a solid-liquid phase transition and providing data on molar enthalpy and entropy . The electrochemical properties of tert-butyl sulfonylcarbamates have also been investigated, with studies on their cleavage potentials and pKa values in different solvents .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

- Tert-butyl compounds are used in the synthesis of various chemical structures, such as 1,3,4‐thiadiazolesulfonamides, which show strong interactions between sulfonyl groups and thiadiazole rings (Pedregosa et al., 1996).

- Tert-butyl phenyl sulfoxide has been employed as a precatalyst in chemical reactions, facilitating high-purity product isolation (Zhang et al., 2015).

Applications in Organic Synthesis

- Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been used in reactions with organometallics to produce hydroxylamines, demonstrating their utility as building blocks in organic synthesis (Guinchard et al., 2005).

Development of New Antioxidants

- Research into tert-butyl derivatives has led to the development of new antioxidants with potential medicinal applications, showing activities like antioxidant, anti-inflammatory, and hepatoprotective properties (Shinko et al., 2022).

Catalysis and Material Science

- Tert-butyl compounds have been used in catalysis, such as in the synthesis of trans-stilbenes, and have applications in material science for the detection of volatile acid vapors due to their strong blue emissive properties (Martin et al., 2008); (Sun et al., 2015).

Pharmaceutical Research

- In the pharmaceutical domain, tert-butyl isoquine has been developed as an antimalarial drug, highlighting the role of tert-butyl derivatives in drug development (O’Neill et al., 2009).

Environmental Applications

- Tert-butyl compounds have also been studied in environmental applications, such as in the degradation pathways of methyl tert-butyl ether by the UV/H2O2 process (Stefan et al., 2000).

properties

IUPAC Name |

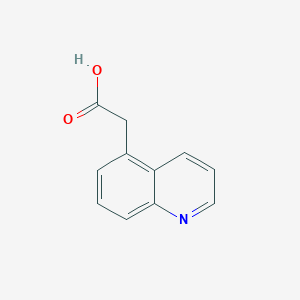

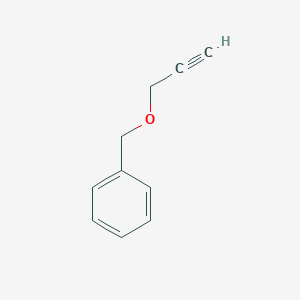

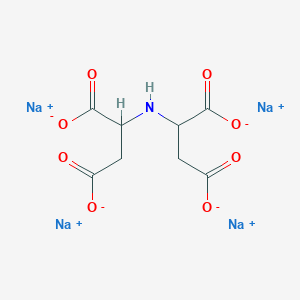

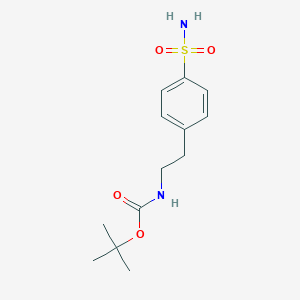

tert-butyl N-[2-(4-sulfamoylphenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(16)15-9-8-10-4-6-11(7-5-10)20(14,17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H2,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUPRXWQEIRZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477741 | |

| Record name | AGN-PC-0NHTEF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-sulfamoylphenethylcarbamate | |

CAS RN |

258262-54-3 | |

| Record name | AGN-PC-0NHTEF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.